Tert-butyl 2-(4-(bromomethyl)phenyl)acetate
Overview
Description
Tert-butyl 2-(4-(bromomethyl)phenyl)acetate: is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . It is a useful research chemical, often employed in organic synthesis and various scientific studies .
Mechanism of Action
Target of Action
Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is a chemical compound used as a reactant in the preparation of various derivatives It’s known to be used in the synthesis of thiophene-containing biaryl amide derivatives , which are glucagon receptor antagonists. Glucagon receptors are involved in glucose metabolism and energy homeostasis.
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In these reactions, the bromomethyl group can act as a leaving group, allowing the phenylacetate moiety to react with various nucleophiles.
Biochemical Pathways
Compounds synthesized using it as a reactant, such as thiophene-containing biaryl amide derivatives, can antagonize glucagon receptors . This suggests that it may indirectly influence pathways related to glucose metabolism and energy homeostasis.
Pharmacokinetics
Its gi absorption is predicted to be high, and it is expected to permeate the blood-brain barrier . These properties can impact the bioavailability of the compound, influencing its efficacy and potential applications.
Result of Action
As a reactant in the synthesis of glucagon receptor antagonists , it may indirectly contribute to the regulation of glucose metabolism and energy homeostasis.
Action Environment
It’s known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. Additionally, the compound’s reactivity may be influenced by the presence of various nucleophiles in the reaction environment.
Biochemical Analysis
Molecular Mechanism
Bromomethyl groups are known to be reactive and can form covalent bonds with various biomolecules, potentially leading to changes in their function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and should be stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(bromomethyl)phenyl)acetate typically involves the esterification of 4-(bromomethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2-(4-(bromomethyl)phenyl)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products:
Substitution Reactions: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as an intermediate in the development of drugs and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Tert-butyl bromoacetate: Similar in structure but with a bromoacetate group instead of a bromomethylphenyl group.
Tert-butyl 4-bromophenylcarbamate: Contains a bromophenyl group but with a carbamate linkage.
Uniqueness: Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-[4-(bromomethyl)phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSSPVYGYNGCSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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